molecular formula C14H16ClN3O3 B11397488 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880395-86-8

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11397488
CAS No.: 880395-86-8
M. Wt: 309.75 g/mol
InChI Key: HUNJFBLAOPTZNN-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorinated phenoxy group, a dimethyl substitution on the phenyl ring, and an oxadiazole ring attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Oxadiazole Ring Formation: The phenoxyacetic acid intermediate is then subjected to cyclization with hydrazine derivatives to form the oxadiazole ring.

    Acetamide Formation: Finally, the oxadiazole intermediate is reacted with an appropriate acylating agent to form the target acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetic acid: Similar structure but lacks the oxadiazole ring.

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but lacks the phenoxy group.

Uniqueness

The presence of both the phenoxy and oxadiazole moieties in 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide makes it unique compared to other similar compounds. This unique structure may confer specific properties and activities that are not observed in the related compounds.

Properties

CAS No.

880395-86-8

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C14H16ClN3O3/c1-4-11-14(18-21-17-11)16-12(19)7-20-10-5-8(2)13(15)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,18,19)

InChI Key

HUNJFBLAOPTZNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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